molecular formula C17H14ClN3O B5540706 1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B5540706
M. Wt: 311.8 g/mol
InChI Key: NQZQJPRIYFMRRT-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring containing two nitrogen atoms. The specific structure of this compound, incorporating both chlorobenzoyl and phenyl groups, suggests it has unique physical and chemical properties valuable for various scientific applications.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves reactions under specific conditions, such as microwave irradiation or reflux in organic solvents. For example, a related compound, synthesized through the reaction of 4-chlorobenzylidene-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine, demonstrates the potential methodologies for synthesizing complex pyrazoles (Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives often exhibits significant planarity, contributing to their reactivity and potential for forming stable crystals. Single-crystal X-ray diffraction techniques are typically employed to deduce precise molecular geometries, demonstrating the compound's structural characteristics and stability (Khan & White, 2012).

Chemical Reactions and Properties

Pyrazole compounds participate in various chemical reactions, forming complex molecular structures. These reactions can include hydrogen bonding, which plays a crucial role in determining the compound's reactivity and the formation of crystal structures. Notably, modifications at specific positions of the pyrazole ring can lead to different isomeric products, each with unique properties (Portilla et al., 2007).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The planarity of the pyrazole core and the presence of substituents affect these properties, which can be determined through various spectroscopic and analytical techniques.

Chemical Properties Analysis

The chemical behavior of pyrazole compounds, including their reactivity with different reagents and under various conditions, reveals their potential utility in chemical synthesis and applications. For example, the reaction of pyrazole derivatives with dichloro-1,2,3-dithiazolium chloride showcases the versatility of these compounds in generating a range of products with potential biological activity (Koyioni et al., 2014).

Scientific Research Applications

Synthesis and Characterization

The chemical compound 1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis, characterization, and potential applications in various fields. Research has focused on the development of novel pyrazole derivatives through different synthetic routes, offering insights into their structural and chemical properties. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. This work provides foundational knowledge on the structural aspects of pyrazole compounds, including 1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, which could be pivotal for their application in drug development and material science (Titi et al., 2020).

Biological Activities

The biological activities of pyrazole derivatives, including antimicrobial and cytotoxic effects, have been a significant area of research. Studies by Sakya and Rast (2003) on the nucleophilic substitution reactions of pyrazole compounds have led to the creation of 5-alkyl amino and thioether pyrazoles, showcasing their potential in high-yield synthesis and the possibility of application in therapeutic agents due to their chemical properties (Sakya & Rast, 2003). Similarly, the research on novel azetidine-2-one derivatives of 1H-benzimidazole revealed promising antibacterial and cytotoxic activities, highlighting the potential of structurally related pyrazole compounds in medicinal chemistry and pharmaceutical applications (Noolvi et al., 2014).

Antimicrobial Properties

The antimicrobial properties of pyrazole derivatives have been extensively explored, with compounds showing significant activity against various bacterial and fungal strains. For example, a study on the synthesis and antimicrobial activity of novel azetidine-2-one derivatives of 1H-benzimidazole demonstrates the potential of pyrazole-based compounds in addressing microbial resistance and developing new antimicrobial agents (Noolvi et al., 2014).

Future Directions

The future directions for research on “1-(3-chlorobenzoyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine” could include further studies on its synthesis, properties, and potential biological activities. Given the interest in pyrazole derivatives for their potential medicinal properties , this compound could be of interest for future research.

properties

IUPAC Name

(5-amino-3-methyl-4-phenylpyrazol-1-yl)-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-11-15(12-6-3-2-4-7-12)16(19)21(20-11)17(22)13-8-5-9-14(18)10-13/h2-10H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZQJPRIYFMRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-amino-3-methyl-4-phenyl-1H-pyrazol-1-yl)(3-chlorophenyl)methanone

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